N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride
Description
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is an ethylamine derivative featuring a diethylamino group and a para-tolylthio (p-tolylthio) substituent at the beta position of the ethyl chain. Structurally, the p-tolylthio group (a sulfur-linked methylphenyl moiety) distinguishes it from other ethylamine derivatives, influencing its electronic and steric properties .
Properties
CAS No. |
63918-10-5 |
|---|---|
Molecular Formula |
C13H22ClNS |
Molecular Weight |
259.84 g/mol |
IUPAC Name |
diethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NS.ClH/c1-4-14(5-2)10-11-15-13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
WSTXZERRBWJPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride typically involves the reaction of diethylamine with a suitable halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like sodium methoxide. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200°C and pressures between 0.52 to 1.60 MPa for 3 to 8 hours . The reaction mixture is then treated with an alkali to adjust the pH, followed by separation and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for pH adjustment and product separation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Chemistry: The p-tolylthio group in the target compound introduces sulfur-based electron donation and increased lipophilicity compared to oxygen-linked (e.g., MBTA) or halogenated (e.g., 2-chloro derivatives) analogs. Diethyl vs.
Synthetic Utility :
- Chloroethylamine derivatives (e.g., 2-Chloro-N,N-diethylethanamine HCl) are widely used in cross-coupling reactions, such as Pd-catalyzed aminations, due to the reactivity of the C-Cl bond .
- Thioether-containing compounds (e.g., the target compound) may require specialized synthetic routes, such as thiol-ene reactions or nucleophilic substitution with thiols .
- Pharmacological and Agricultural Applications: MBTA, an oxygen-linked analog, has demonstrated efficacy in improving citrus yield, suggesting that the target compound’s thioether variant could have similar or enhanced bioactivity due to greater metabolic stability . Orphenadrine’s benzyloxy group highlights how substituent polarity and aromaticity influence muscle relaxant properties, providing a contrast to the non-polar p-tolylthio group .
Key Research Findings
Impact of Substituents on Bioactivity
- Sigma Receptor Affinity : Ethylamine derivatives with bulky substituents (e.g., p-tolylthio) show higher affinity for sigma-1 receptors compared to chloro or smaller substituents. For example, NE-537, a sigma-1 ligand with a propylbutyl group, demonstrates that lipophilic substituents enhance receptor binding .
- Solubility and Bioavailability: Hydrochloride salts universally improve aqueous solubility, but diethylamino groups reduce solubility compared to dimethylamino analogs, necessitating formulation adjustments for pharmaceutical use .
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